N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class of heterocyclic molecules, characterized by a fused pyridine-pyrimidine core. The structure features a 2,4-dimethoxyphenylacetamide moiety linked to the pyrido[3,2-d]pyrimidin-1-yl group via a methylene bridge. While direct pharmacological data for this compound are absent in the reviewed literature, its structural analogs (e.g., pyrimidinone acetamides) have shown antitumor, kinase inhibitory, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-33-18-10-11-19(21(15-18)34-2)27-22(30)16-29-20-9-6-13-26-23(20)24(31)28(25(29)32)14-12-17-7-4-3-5-8-17/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPXOJLQGNZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021653601, also known as N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide or F2233-0769, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key player in the regulation of mitochondrial function and is involved in various cellular processes including metabolism and apoptosis.
Mode of Action
AKOS021653601 acts as a VDAC inhibitor , reducing channel conductance. It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. This interaction with its target leads to changes in the cellular processes regulated by VDAC.
Result of Action
The molecular and cellular effects of AKOS021653601’s action are primarily related to its inhibitory effect on VDAC. By inhibiting VDAC, it can prevent apoptosis and alter metabolic processes within the cell. .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 499.5 g/mol. Its structure includes a pyrido[3,2-d]pyrimidine core and features significant functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O6 |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FYWXKJXSTPYPDK-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- Case Study : A study published in 2019 screened a library of compounds on multicellular spheroids and identified this compound as having significant anticancer activity against breast cancer cells (Fayad et al., 2019) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated efficacy against several bacterial strains:
- E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 25 µg/mL.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells and bacteria. It is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to cell death.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate low acute toxicity in animal models, suggesting a promising safety profile for further development.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrido[3,2-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of the 2-phenylethyl and 2,4-dimethoxyphenyl groups through nucleophilic substitution.
- Final Acetylation : The final step often involves acetylating the amine group to form the acetamide derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The pyrido[3,2-d]pyrimidine core in the target compound distinguishes it from other pyrimidine derivatives:
- Thieno[3,2-d]pyrimidine analogs (e.g., N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, CAS 1105223-65-1) replace the pyridine ring with a thiophene, enhancing sulfur-mediated interactions. This analog exhibits antiproliferative activity, though its potency relative to pyrido derivatives remains unquantified .
Substituent Effects on Bioactivity
- Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to non-polar analogs (e.g., dichlorophenyl in ).
- Phenylethyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
